molecular formula C22H25FN4O3S B2593838 N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235625-79-2

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2593838
CAS No.: 1235625-79-2
M. Wt: 444.53
InChI Key: IFWZFPMZLCIPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with a complex molecular structure. It is primarily used in research settings and is not intended for human or veterinary use. The compound has a molecular formula of C22H25FN4O3S and a molecular weight of 444.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.

    Synthesis of the nicotinoyl intermediate: This involves the reaction of 2-(methylthio)nicotinic acid with a suitable reagent to form the nicotinoyl intermediate.

    Coupling reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the nicotinoyl intermediate in the presence of a coupling agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, although not approved for clinical use.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components, such as the nicotinoyl and piperidinyl groups.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-bromobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom on the benzyl ring, which can influence its reactivity and interactions with biological targets compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c1-31-21-18(3-2-10-24-21)22(30)27-11-8-16(9-12-27)14-26-20(29)19(28)25-13-15-4-6-17(23)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWZFPMZLCIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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